Cas no 13788-84-6 (5-methyl-4-phenyl-1H-pyrazole)
5-methyl-4-phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-4-phenyl-1H-pyrazole
- 3-Methyl-4-phenylpyrazole
- 3-Methyl-4-phenylpyr
- 3-methyl-4-phenyl-1H-pyrazole(SALTDATA: FREE)
- 5-methyl-4-phenyl-1H-pyrazole
- (3-Methyl-1H-pyrazol-4-yl)benzene
- 3-METHYL-4-PHENYLPYRAZOLE 98%
- 3-Methyl-4-phenyl pyrazole, GC 98%
- 3-Methyl-4-phenylpyrazol
- XTXZCNATVCIKTR-UHFFFAOYSA-N
- 2uw3
- Maybridge1_003313
- pyrazole-based inhibitor 1
- 5-methyl-4-phenylpyrazole
- 3-methyl-4-phenyl-1H-pyrazol
- HMS550O13
- BDBM16211
- 1H-Pyrazole,3-methyl-4-phenyl-
- 1H-Pyrazole, 3-methyl-4-phenyl-
- 3-Methyl-4-phenyl-1H-pyrazole #
- STK504166
- AKOS000265029
- CS-W016200
- Q27460932
- AKOS015899729
- J-640176
- MFCD00051752
- 12T-0222
- SCHEMBL105178
- CD 09292
- 3-Methyl-4-phenyl-1H-pyrazole, AldrichCPR
- 1-(3-Morpholinopropxy)-2-(3-morpholinopropyl)-4-butoxybenzene
- DTXSID90160349
- J-512860
- FT-0616095
- 13788-84-6
- Z1201618222
- J-800178
- EN300-180561
- CHEMBL228114
- DB-063215
-
- MDL: MFCD00051752
- Inchi: 1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
- InChI Key: XTXZCNATVCIKTR-UHFFFAOYSA-N
- SMILES: N1C(C)=C(C=N1)C1C=CC=CC=1
- BRN: 3330
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: White or cream crystalline powder
- Density: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 148 ºC (ethanol )
- Boiling Point: 321.2±21.0 °C at 760 mmHg
- Flash Point: 148.4±15.0 °C
- Refractive Index: 1.591
- Solubility: Very slightly soluble (0.1 g/l) (25 º C),
- Water Partition Coefficient: Soluble in DMSO, Methanol. Insoluble in water.
- PSA: 28.68000
- LogP: 2.38510
- Solubility: Insoluble
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-methyl-4-phenyl-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-4-phenyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methyl-4-phenyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188359-1g |
3-Methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 95+% | 1g |
$91 | 2021-08-05 | |
| Chemenu | CM188359-5g |
3-Methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 95+% | 5g |
$275 | 2021-08-05 | |
| Chemenu | CM188359-10g |
3-Methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 95+% | 10g |
$629 | 2021-08-05 | |
| Chemenu | CM188359-25g |
3-Methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 95+% | 25g |
$1161 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ501-200mg |
5-methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 98% | 200mg |
139.0CNY | 2021-07-10 | |
| TRC | M325894-25mg |
3-Methyl-4-phenylpyrazole |
13788-84-6 | 25mg |
$ 121.00 | 2023-09-07 | ||
| TRC | M325894-100mg |
3-Methyl-4-phenylpyrazole |
13788-84-6 | 100mg |
$ 265.00 | 2023-09-07 | ||
| TRC | M325894-250mg |
3-Methyl-4-phenylpyrazole |
13788-84-6 | 250mg |
$ 552.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73060-1g |
3-Methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 1g |
¥386.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73060-5g |
3-Methyl-4-phenyl-1H-pyrazole |
13788-84-6 | 5g |
¥1266.0 | 2021-09-08 |
5-methyl-4-phenyl-1H-pyrazole Suppliers
5-methyl-4-phenyl-1H-pyrazole Related Literature
-
Carlos D. García-Mejía,Eduardo Hernández-Vázquez,Javier Alejandro Ibarra-Hernández,Atl Tarbuck-Valle,María T. Ramírez-Apán Org. Biomol. Chem. 2023 21 6205
Additional information on 5-methyl-4-phenyl-1H-pyrazole
Comprehensive Overview of 5-methyl-4-phenyl-1H-pyrazole (CAS No. 13788-84-6): Properties, Applications, and Research Insights
5-methyl-4-phenyl-1H-pyrazole (CAS No. 13788-84-6) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. The presence of both methyl and phenyl substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for pyrazole derivatives has surged, driven by their role in drug discovery and material science. Researchers frequently search for "5-methyl-4-phenyl-1H-pyrazole synthesis" or "CAS 13788-84-6 applications," reflecting the compound's relevance in modern chemistry. Its structural motif is often explored for designing bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents. The compound's stability and solubility in organic solvents further contribute to its utility in laboratory settings.
From an industrial perspective, 5-methyl-4-phenyl-1H-pyrazole is employed as a building block for fine chemicals and specialty materials. Its derivatives are investigated for use in organic electronics and catalysis, aligning with the growing interest in sustainable and high-performance materials. Environmental considerations also play a role, as scientists explore greener synthesis routes for such compounds to minimize waste and energy consumption.
The compound's spectroscopic properties (e.g., NMR, IR, and mass spectrometry data) are well-documented, aiding in its identification and purity assessment. Analytical techniques like HPLC and GC-MS are commonly used to quantify 5-methyl-4-phenyl-1H-pyrazole in complex mixtures. These methods are critical for quality control in both academic and industrial laboratories.
Emerging trends highlight the integration of computational chemistry to predict the behavior of pyrazole-based compounds. Molecular docking studies, for instance, leverage 5-methyl-4-phenyl-1H-pyrazole to model interactions with biological targets, accelerating drug design workflows. Such advancements address the rising demand for AI-driven chemical research and in silico screening tools.
In summary, 5-methyl-4-phenyl-1H-pyrazole (CAS No. 13788-84-6) exemplifies the intersection of fundamental chemistry and cutting-edge applications. Its adaptability across multiple domains—from pharmaceuticals to materials science—ensures its continued prominence in scientific literature and industrial innovation. Future research may uncover novel derivatives or optimized synthetic protocols, further expanding its utility.
13788-84-6 (5-methyl-4-phenyl-1H-pyrazole) Related Products
- 14181-23-8(1H-Pyrazole, 4,4'-(1,2-phenylene)bis[3,5-dimethyl-)
- 18076-30-7(1H-Pyrazole,3,4,5-triphenyl-)
- 51463-88-8(1H-Pyrazole, 3-methyl-4,5-diphenyl-)
- 857531-32-9(1H-Pyrazole, 4-(4-bromophenyl)-3-methyl-)
- 4054-67-5(H2mdpz)
- 14181-26-1(1H-Pyrazole, 4,4'-(1,4-phenylene)bis[3,5-dimethyl-)
- 62625-75-6(1H-Pyrazole, 3-methyl-4,5-diphenyl-, monohydrochloride)
- 127953-94-0(1H-Pyrazole, 4,5-diphenyl-)
- 667400-41-1(4-(4-Chlorophenyl)-3-methyl-1H-pyrazole)
- 24567-08-6(1H-Pyrazole,3,4-diphenyl-)